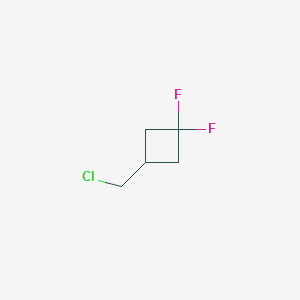
3-(Chloromethyl)-1,1-difluorocyclobutane
Vue d'ensemble
Description
“3-(Chloromethyl)-1,1-difluorocyclobutane” is a cyclobutane derivative with a chloromethyl and two fluorine atoms attached. Cyclobutane is a type of cycloalkane (or alkane with a ring structure) with four carbon atoms . The chloromethyl group (-CH2Cl) is a functional group consisting of a chlorine atom bound to a methylene bridge (-CH2-), which is a common moiety in organic chemistry . The presence of two fluorine atoms indicates that this compound is a difluorinated derivative .
Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-1,1-difluorocyclobutane” would consist of a four-membered carbon ring (cyclobutane) with a chloromethyl group and two fluorine atoms attached. The exact arrangement of these groups on the ring could vary depending on the specific isomer of the compound .Chemical Reactions Analysis
The reactivity of “3-(Chloromethyl)-1,1-difluorocyclobutane” would likely be influenced by the presence of the chloromethyl and difluoride groups. The chloromethyl group is known to participate in various reactions, including nucleophilic substitutions . The presence of fluorine atoms could also affect the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-1,1-difluorocyclobutane” would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, the cyclobutane ring could influence the compound’s shape and flexibility, while the chloromethyl and difluoride groups could affect its polarity and reactivity .Applications De Recherche Scientifique
Synthesis of Methanoproline Analogues
- A study described a new synthetic approach for 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This research highlights a key step involving reversible addition of hydrogen cyanide onto imines (Rammeloo, Stevens, & Kimpe, 2002).
Kinetics of Polymerization
- Research on the kinetics and mechanism of the cationic polymerization of 3,3-bis(chloromethyl)oxacyclobutane provides insights into the formation of ester type propagating species, contributing significantly to the understanding of polymerization processes (Kobayashi, Danda, & Saegusa, 1974).
Nuclear Magnetic Resonance Studies
- A study in 1962 explored the nuclear magnetic resonance of various 1,1-difluoro-3-phenylcyclobutane derivatives, contributing to the understanding of molecular structures and behaviors (Takahashi, 1962).
Properties of Polyethers
- A 1992 study investigated the liquid-crystalline properties of polyethers with oxetane pendant groups, made through the polycondensation of 3,3-bis(chloromethyl)oxacyclobutane. This research provided valuable insights into the mesomorphism of these polymers (Hurduc, Bulacovschi, & Simionescu, 1992).
Synthesis of Cyclobutenone Derivatives
- In 1964, a study on the synthesis and reactions of 3-phenyl-2-cyclobutenone and related compounds explored innovative pathways for creating new chemical structures, significantly impacting synthetic chemistry (Manatt, Vogel, Knutson, & Roberts, 1964).
Safety and Hazards
The safety and hazards associated with “3-(Chloromethyl)-1,1-difluorocyclobutane” would likely depend on factors such as its reactivity, volatility, and potential to form harmful by-products. For example, chloromethyl compounds can be hazardous due to their reactivity and potential to release toxic chlorine gas .
Orientations Futures
The future research directions for “3-(Chloromethyl)-1,1-difluorocyclobutane” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, or materials science. This could involve studying its reactivity, investigating its interactions with various biological targets, or developing new methods for its synthesis .
Propriétés
IUPAC Name |
3-(chloromethyl)-1,1-difluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOMNGIMDUMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,1-difluorocyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



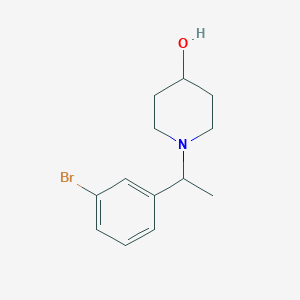

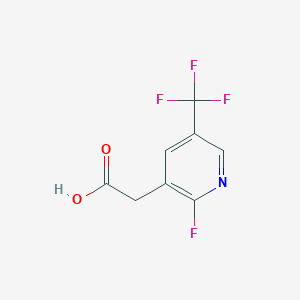
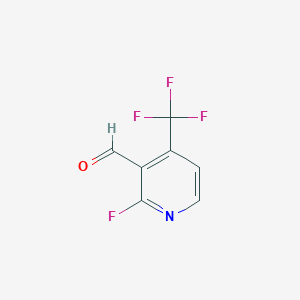



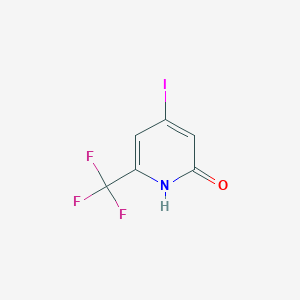
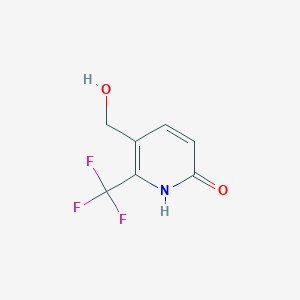
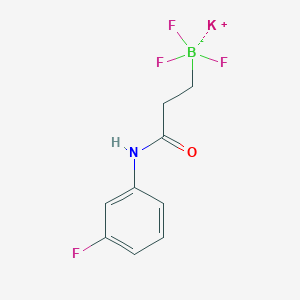
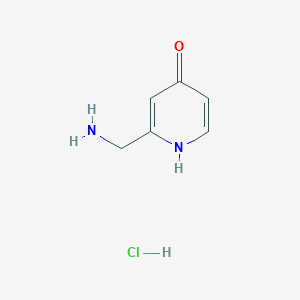
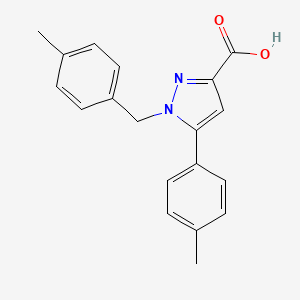
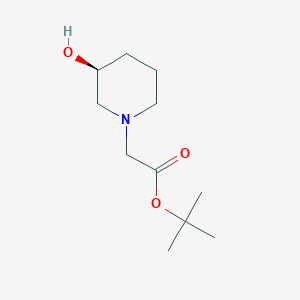
![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)